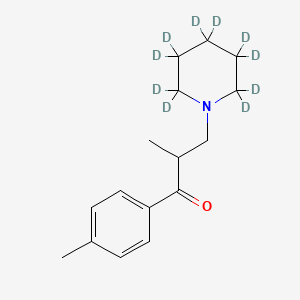
Tolperisone-D10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tolperisone-D10 is a deuterated form of Tolperisone hydrochloride, a centrally acting muscle relaxant. It is primarily used in scientific research as an internal standard for the quantification of Tolperisone by gas chromatography or liquid chromatography-mass spectrometry. Tolperisone hydrochloride is known for its efficacy in treating pathologically increased muscle tone caused by neurological diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tolperisone-D10 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the Tolperisone molecule. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions. One common method is the catalytic exchange reaction, where Tolperisone is treated with deuterium gas in the presence of a catalyst .
Industrial Production Methods: The industrial production of this compound involves large-scale deuteration processes. These processes are typically carried out in specialized facilities equipped with the necessary infrastructure to handle deuterium gas and catalysts. The production process ensures high purity and consistency of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions: Tolperisone-D10 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tolperisone-D10 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Tolperisone.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of Tolperisone.
Medicine: Utilized in research on muscle relaxants and their effects on neurological disorders.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
Tolperisone-D10, like Tolperisone, exerts its effects by blocking voltage-gated sodium and calcium channels. This action inhibits the transmission of nerve impulses, leading to muscle relaxation. The compound has a high affinity for nervous system tissues, particularly the brainstem, spinal cord, and peripheral nerves .
Comparison with Similar Compounds
Tolperisone-D10 is unique due to its deuterium content, which provides distinct advantages in scientific research. Similar compounds include:
Tolperisone: The non-deuterated form, widely used as a muscle relaxant.
Eperisone: Another centrally acting muscle relaxant with similar pharmacological properties.
Lanperisone: A related compound with muscle relaxant effects.
Inaperisone: Known for its use in treating muscle spasms and spasticity.
This compound’s uniqueness lies in its deuterium labeling, which enhances its stability and allows for precise quantification in analytical studies .
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
255.42 g/mol |
IUPAC Name |
3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2,10D2,11D2 |
InChI Key |
FSKFPVLPFLJRQB-SZWCYPPOSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















